molecular formula C23H14Cl2O5 B12213934 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12213934
M. Wt: 441.3 g/mol
InChI Key: XVOMTHXRTYKHDW-UYOCIXKTSA-N
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Description

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted benzofurans, benzodioxoles, and their corresponding quinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3(2H)-one
  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorophenyl)oxy]-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H14Cl2O5

Molecular Weight

441.3 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C23H14Cl2O5/c24-15-3-2-14(18(25)9-15)11-27-16-4-5-17-20(10-16)30-22(23(17)26)8-13-1-6-19-21(7-13)29-12-28-19/h1-10H,11-12H2/b22-8-

InChI Key

XVOMTHXRTYKHDW-UYOCIXKTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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